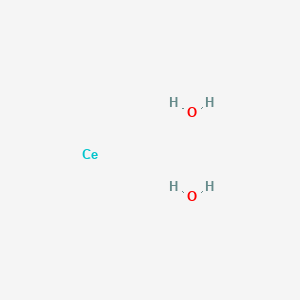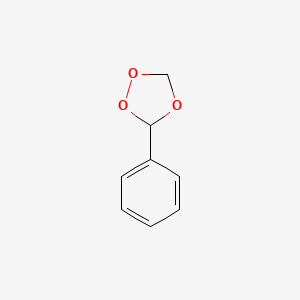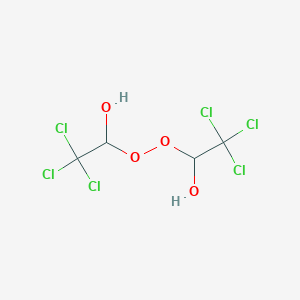
Cerium--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium–water (1/2) is a compound formed by the reaction of cerium with water. Cerium is a rare earth element, part of the lanthanide series, and is known for its various oxidation states, primarily +3 and +4. The compound cerium–water (1/2) is significant due to its unique chemical properties and its applications in various fields such as catalysis, environmental remediation, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium–water (1/2) can be synthesized through the reaction of cerium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 2 \text{Ce} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Ce(OH)}_3 (s) + 3 \text{H}_2 (g) ]
Industrial Production Methods
Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnasite and monazite. The extracted cerium is then subjected to various chemical processes to obtain cerium hydroxide, which can further react with water to form cerium–water (1/2).
Analyse Chemischer Reaktionen
Types of Reactions
Cerium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Cerium can be oxidized from +3 to +4 oxidation state.
Reduction: Cerium can be reduced from +4 to +3 oxidation state.
Substitution: Cerium can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving cerium–water (1/2) include acids, bases, and oxidizing agents. For example, cerium reacts with dilute sulfuric acid to form cerium sulfate and hydrogen gas: [ 2 \text{Ce} (s) + 3 \text{H}_2\text{SO}_4 (aq) \rightarrow 2 \text{Ce}^{3+} (aq) + 3 \text{SO}_4^{2-} (aq) + 3 \text{H}_2 (g) ]
Major Products
The major products formed from reactions involving cerium–water (1/2) include cerium hydroxide, cerium oxide, and various cerium salts depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cerium–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental catalysis.
Biology: Employed in biological studies due to its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic applications, including wound healing and as an antibacterial agent.
Industry: Utilized in the production of ceramics, glass polishing, and as a component in fuel cells and batteries.
Wirkmechanismus
The mechanism of action of cerium–water (1/2) involves the reversible conversion between cerium’s +3 and +4 oxidation states. This redox cycling allows cerium to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and DNA, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cerium–water (1/2) include other cerium compounds such as cerium oxide (CeO2), cerium chloride (CeCl3), and cerium sulfate (Ce(SO4)2).
Uniqueness
Cerium–water (1/2) is unique due to its ability to undergo redox cycling between +3 and +4 oxidation states, which is not commonly observed in other lanthanides. This property makes it particularly valuable in applications requiring redox reactions, such as catalysis and environmental remediation.
Eigenschaften
CAS-Nummer |
23172-39-6 |
|---|---|
Molekularformel |
CeH4O2 |
Molekulargewicht |
176.147 g/mol |
IUPAC-Name |
cerium;dihydrate |
InChI |
InChI=1S/Ce.2H2O/h;2*1H2 |
InChI-Schlüssel |
NDINIXHHFVAUEE-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)






![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)


